4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide
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Overview
Description
BMY-27709 is an inhibitor of influenza virus growth. BMY-27709 has an IC50 of 3-8 microM for A/WSN/33 virus growth in a multicycle replication assay and is active against all H1 and H2 subtype viruses tested. However, BMY-27709 was found to be inactive against H3 subtype viruses, as well as influenza B/Lee/40 virus. BMY-27709 was also found to act against H1 and H2 viruses early in infection, suggesting that the target for inhibition is the hemagglutinin protein.
Scientific Research Applications
Synthesis and Structural Analysis : Yanagi et al. (1999) synthesized optical isomers of a related benzamide derivative, examining their affinity for 5-HT4 receptors. This study is significant in understanding the synthesis and stereochemistry of such compounds Yanagi et al., 1999. Additionally, Yanagi et al. (2000) prepared and characterized two polymorphs of a similar benzamide, using techniques like X-ray powder diffractometry and thermal analysis Yanagi et al., 2000.
Bactericidal Activity : A study by Zadrazilova et al. (2015) assessed substituted benzamides for their bactericidal properties against MRSA, suggesting potential antimicrobial applications Zadrazilova et al., 2015.
Neuroleptic Activity : Iwanami et al. (1981) explored benzamide derivatives for neuroleptic activity, providing insights into their potential use in treating psychosis Iwanami et al., 1981.
Gastroprokinetic Activity : Several studies, such as those by Kato et al. (1995) and Harada et al. (1995), have investigated the gastroprokinetic properties of benzamide derivatives, highlighting their potential in enhancing gastrointestinal motility Kato et al., 1995; Harada et al., 1995.
Antimicrobial and Antifungal Activity : Research by Norman et al. (1996) and others have synthesized heterocyclic carboxamides, including benzamide derivatives, assessing their antimicrobial and antifungal efficacy Norman et al., 1996.
Electrochemical Analysis for Antioxidant Activity : Jovanović et al. (2020) conducted electrochemical studies on amino-substituted benzamides to understand their potential as antioxidants Jovanović et al., 2020.
Antipsychotic Potential : The synthesis and evaluation of benzamide derivatives as antipsychotic agents have been a focus, as seen in the study by Norman et al. (1996) Norman et al., 1996.
Structural Investigation for Drug Development : Research by Furuya et al. (1985) and others have investigated the structure of benzamide derivatives, aiding in the development of neuroleptic drugs Furuya et al., 1985.
Antiemetic and Gastrointestinal Motility Enhancement : Studies like those by Baldazzi et al. (1996) have synthesized and evaluated quinazolinone derivatives for their gastrointestinal prokinetic and antiemetic activities Baldazzi et al., 1996.
properties
CAS RN |
99390-76-8 |
---|---|
Product Name |
4-amino-5-chloro-2-hydroxy-N-((2S,6R,9aR)-6-methyloctahydro-2H-quinolizin-2-yl)benzamide |
Molecular Formula |
C17H24ClN3O2 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1 |
InChI Key |
SQQXDSFKORQHET-GRYCIOLGSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |
SMILES |
CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |
Canonical SMILES |
CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide BRL 20627 BRL-20627 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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